molecular formula C13H24N2O2 B1519546 Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate CAS No. 1221722-38-8

Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1519546
CAS No.: 1221722-38-8
M. Wt: 240.34 g/mol
InChI Key: RYAKMQPZBGISAT-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate” is a chemical compound . It is used to prepare 1,3-thiazolidin-2-imines derivatives as inhibitors of nitric oxide synthase .


Molecular Structure Analysis

The molecular weight of “this compound” is 240.35 . The InChI code is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Hydrogen Bonds Between Acidic Protons from Alkynes and Amides : Research has highlighted the crystal structure of a compound related to tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate, demonstrating the significance of hydrogen bonding between alkyne CH and carbamate O=C groups. This interaction leads to the formation of anisotropic columns, which are crucial for the molecule's orientation and dipole moment, affecting its physical properties and reactivity (Baillargeon, Lussier, & Dory, 2014).

Synthesis and Chemical Structure

Synthesis of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate : A study reported the synthesis of a related compound using iso-butoxycarbonyl chloride via the mixed anhydride method. The product's crystal structure was confirmed through spectroscopic means and X-ray diffraction, showcasing the proline ring in an envelope conformation and illustrating the compound's intermolecular hydrogen bonds (Naveen et al., 2007).

Catalysis and Reaction Mechanisms

Highly Active and Efficient Catalysts for Alkoxycarbonylation of Alkenes : A palladium catalyst system was designed for the alkoxycarbonylation of challenging olefins, including sterically hindered and demanding substrates. This catalyst system demonstrates the potential for broad applications in chemical synthesis, offering a practical tool for transforming alkenes into versatile ester products (Dong et al., 2017).

Novel Synthetic Routes and Applications

Asymmetric Synthesis of Polyfluoroalkylated Prolinols : Research has explored the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones to produce chiral compounds with significant yields and diastereoselectivities. This study underscores the versatility of this compound derivatives in asymmetric synthesis, opening up new avenues for the development of fluoroorganic compounds (Funabiki et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 2-pyrrolidin-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKMQPZBGISAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate

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